molecular formula C12H21NO2 B13945334 Tert-butyl hex-5-yn-1-yl(methyl)carbamate

Tert-butyl hex-5-yn-1-yl(methyl)carbamate

Cat. No.: B13945334
M. Wt: 211.30 g/mol
InChI Key: GMNHJVZXIKTNOI-UHFFFAOYSA-N
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Description

Tert-butyl hex-5-yn-1-yl(methyl)carbamate is a chemical compound with the molecular formula C11H19NO2. It is also known by its systematic name, carbamic acid, N-5-hexyn-1-yl-, 1,1-dimethylethyl ester . This compound is characterized by the presence of a tert-butyl group, a hexynyl chain, and a carbamate functional group.

Preparation Methods

The synthesis of tert-butyl hex-5-yn-1-yl(methyl)carbamate typically involves the reaction of hex-5-yn-1-amine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the mixture for several hours until the reaction is complete.

Chemical Reactions Analysis

Tert-butyl hex-5-yn-1-yl(methyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl hex-5-yn-1-yl(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl hex-5-yn-1-yl(methyl)carbamate involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular targets and pathways, depending on the specific biological context .

Comparison with Similar Compounds

Tert-butyl hex-5-yn-1-yl(methyl)carbamate can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl N-hex-5-ynyl-N-methylcarbamate

InChI

InChI=1S/C12H21NO2/c1-6-7-8-9-10-13(5)11(14)15-12(2,3)4/h1H,7-10H2,2-5H3

InChI Key

GMNHJVZXIKTNOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCC#C

Origin of Product

United States

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